molecular formula C22H21N5O3 B2397953 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034464-97-4

3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2397953
CAS No.: 2034464-97-4
M. Wt: 403.442
InChI Key: NHUAAWUBZKHWNK-UHFFFAOYSA-N
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Description

The compound “3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule . It belongs to the class of organic compounds known as hydroquinolones . These are compounds containing a hydrogenated quinoline bearing a ketone group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It contains an indole ring, a piperidine ring, and a pyrido[2,3-d]pyrimidine-2,4-dione moiety . The exact structure can be confirmed by techniques such as 1H NMR, 13C NMR, and ESIMS .

Scientific Research Applications

Synthesis and Biological Evaluation

A series of highly functionalized dispiro heterocycles, including derivatives with similar structural motifs, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds exhibit good antimicrobial properties and reasonable antitubercular activities compared to standard drugs, indicating their potential as therapeutic agents in treating infections caused by bacteria and Mycobacterium tuberculosis (Dandia et al., 2013).

Antimicrobial and Antitumor Activities

New Schiff bases of pyrido[1,2-a] pyrimidine derivatives with certain amino acids have been synthesized and shown to have variable antibacterial activities, ranging from good to moderately active. Some compounds within this class also displayed antifungal activities, highlighting their potential as broad-spectrum antimicrobial agents (Alwan et al., 2014).

Anticancer Properties

Compounds derived from pyrimidin-2,4-diones, with structural similarities to the compound , have been investigated for their anticancer activities. Several of these compounds were found to be active against a variety of human tumor cell lines, suggesting their utility in developing new anticancer therapies (Singh & Paul, 2006).

ADME Properties

Research into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has revealed significant variations in biopharmaceutical properties among derivatives. These findings underscore the importance of structural diversity in influencing the pharmacokinetic profile of these compounds, which is crucial for drug development processes (Jatczak et al., 2014).

Biochemical Analysis

Biochemical Properties

It has been suggested that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be complex and may involve both covalent and non-covalent bonds .

Cellular Effects

It is possible that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound may vary with different dosages . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

3-[1-(2-indol-1-ylacetyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c28-19(14-26-11-7-15-4-1-2-6-18(15)26)25-12-8-16(9-13-25)27-21(29)17-5-3-10-23-20(17)24-22(27)30/h1-7,10-11,16H,8-9,12-14H2,(H,23,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUAAWUBZKHWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)CN4C=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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